4-(5-Methoxy-1H-indol-1-yl)aniline
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Overview
Description
4-(5-Methoxy-1H-indol-1-yl)aniline is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1H-indol-1-yl)aniline typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyindole with aniline in the presence of a catalyst such as methanesulfonic acid can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-1H-indol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Methoxy-1H-indol-1-yl)aniline has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-1H-indol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Shares the methoxy group but lacks the aniline substitution.
4-(2-Phenyl-1H-indol-1-yl)aniline: Similar structure with a phenyl group instead of a methoxy group.
4-(5-Fluoro-1H-indol-1-yl)aniline: Contains a fluorine atom instead of a methoxy group.
Uniqueness
4-(5-Methoxy-1H-indol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(5-methoxyindol-1-yl)aniline |
InChI |
InChI=1S/C15H14N2O/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,16H2,1H3 |
InChI Key |
XOPYWZUGFSGFTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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